(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole
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Overview
Description
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(2,6-dimethoxyphenyl)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of oxaphospholes, which are characterized by a phosphorus atom incorporated into a heterocyclic ring system.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(2,6-dimethoxyphenyl)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(2,6-dimethoxyphenyl)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(2,6-dimethoxyphenyl)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Uniqueness
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(2,6-dimethoxyphenyl)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is unique due to its specific structural features, such as the presence of two tert-butyl groups and the tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole core.
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O6P2/c1-37(2,3)45-33-23(31-25(39-7)17-13-18-26(31)40-8)15-11-21-29(33)43-35(45)36-44-30-22-12-16-24(34(30)46(36)38(4,5)6)32-27(41-9)19-14-20-28(32)42-10/h11-22,35-36H,1-10H3/t35-,36-,45-,46-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXORIUANWLCHSQ-MNZXOXKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=C(C=CC=C6OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)[C@@H]4OC5=CC=CC(=C5[P@]4C(C)(C)C)C6=C(C=CC=C6OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O6P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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